

The Discovery and History of 2-Methyl-4-phenylthiazole: A Technical Guide

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Compound of Interest		
Compound Name:	2-Methyl-4-phenyl thiazole	
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Abstract

2-Methyl-4-phenylthiazole is a heterocyclic aromatic compound that has served as a crucial building block in the synthesis of a wide array of biologically active molecules. Its discovery is intrinsically linked to the pioneering work of Arthur Hantzsch in the late 19th century on the synthesis of thiazole derivatives. While the precise date of its first synthesis is not definitively documented, its preparation follows the principles of the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of 2-Methyl-4-phenylthiazole. It also delves into the biological significance of its derivatives, particularly in the realms of antifungal and anticancer research, and outlines detailed experimental protocols for its synthesis.

Discovery and History

The history of 2-Methyl-4-phenylthiazole is rooted in the broader discovery of the thiazole ring system. In 1887, the German chemist Arthur Hantzsch reported a novel method for the synthesis of thiazoles, which has since become known as the Hantzsch thiazole synthesis.[1] [2] This reaction involves the condensation of an α-haloketone with a thioamide.[1] While Hantzsch's original publications described the synthesis of various thiazole derivatives, the first specific synthesis of 2-Methyl-4-phenylthiazole is not explicitly detailed in these initial reports. [2][3]



However, the logical application of Hantzsch's method, by reacting 2-bromoacetophenone with thioacetamide, would yield 2-Methyl-4-phenylthiazole. Over the subsequent decades, the Hantzsch synthesis became a cornerstone of heterocyclic chemistry, enabling the preparation of a vast library of thiazole-containing compounds.[4] 2-Methyl-4-phenylthiazole emerged as a valuable synthetic intermediate, a foundational scaffold for the development of more complex molecules with diverse applications.[5][6] Its utility is highlighted by its role as a precursor in the synthesis of compounds with potential pharmaceutical applications, including antifungal and anticancer agents.[7][8]

Physicochemical Properties

2-Methyl-4-phenylthiazole is a solid at room temperature with a melting point of approximately 70°C and a boiling point of around 284-295.1°C.[5][9] It is sparingly soluble in water but demonstrates good solubility in organic solvents. A summary of its key physicochemical properties is presented in Table 1.

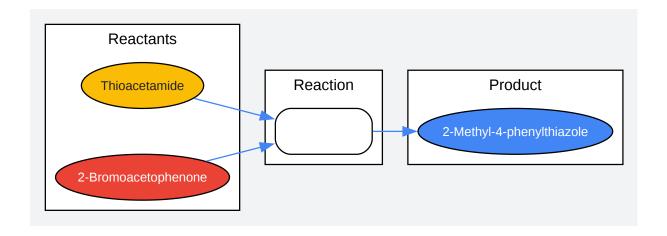
Property	Value	Reference
Molecular Formula	C10H9NS	[10]
Molecular Weight	175.25 g/mol	[10]
Melting Point	70 °C	[9]
Boiling Point	284 - 295.1 °C	[5][9]
Density	1.1 g/cm ³	[9]
LogP	2.86	[9]
CAS Number	1826-16-0	[10]

Synthesis of 2-Methyl-4-phenylthiazole

The primary and most efficient method for the synthesis of 2-Methyl-4-phenylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromoacetophenone with thioacetamide.

General Reaction Scheme





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Caption: Hantzsch synthesis of 2-Methyl-4-phenylthiazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of similar thiazole derivatives.

Materials:

- 2-Bromoacetophenone (1.99 g, 10 mmol)
- Thioacetamide (0.75 g, 10 mmol)
- Ethanol (20 mL)
- Sodium bicarbonate (optional, for neutralization)
- Round-bottom flask (50 mL)
- Reflux condenser
- Stirring bar and magnetic stirrer
- · Heating mantle
- Beaker (100 mL)



- · Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

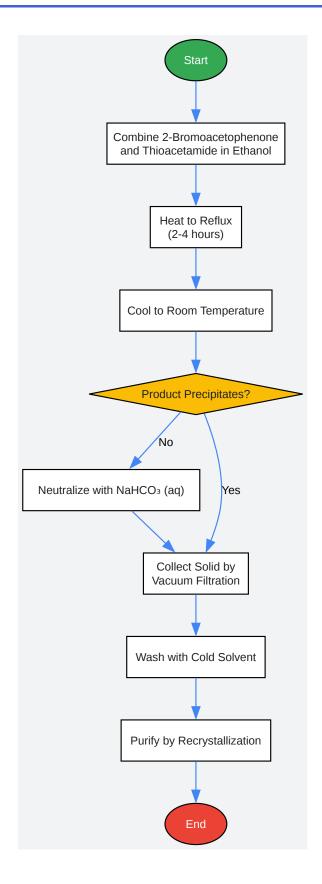
Procedure:

- To a 50 mL round-bottom flask equipped with a stirring bar, add 2-bromoacetophenone (1.99 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).
- Add 20 mL of ethanol to the flask.
- Attach a reflux condenser to the flask and place the setup on a heating mantle.
- Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
- If the product precipitates upon cooling, it can be collected by vacuum filtration using a
 Büchner funnel. If the solution is acidic due to the formation of HBr, it can be neutralized with
 a saturated solution of sodium bicarbonate, which will induce precipitation of the product.
- Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Methyl-4-phenylthiazole.

Expected Yield: Yields for the Hantzsch thiazole synthesis are generally high, often exceeding 80%.

Reaction Workflow





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Caption: Experimental workflow for the synthesis of 2-Methyl-4-phenylthiazole.



Biological Significance and Signaling Pathways

While 2-Methyl-4-phenylthiazole itself has not been extensively studied for its biological activity, its core structure is a key component in a multitude of derivatives with significant pharmacological properties. The thiazole ring is a well-established pharmacophore, and the 2-methyl and 4-phenyl substitutions contribute to the overall lipophilicity and steric profile of the molecule, influencing its interaction with biological targets.

Antifungal Activity of Derivatives

Derivatives of 2-Methyl-4-phenylthiazole have been investigated as potent antifungal agents. A notable target for these compounds is lanosterol 14α -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. The 2-Methyl-4-phenylthiazole scaffold serves as a key structural motif for binding to the active site of CYP51.



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Caption: Inhibition of CYP51 by 2-Methyl-4-phenylthiazole derivatives.

Anticancer Activity of Derivatives

Various derivatives of 2-Methyl-4-phenylthiazole have also demonstrated promising anticancer activity.[8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. While the precise signaling pathways are often complex and dependent on the specific derivative, some studies suggest the involvement of apoptosis-related pathways. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been shown to induce apoptosis in human lung adenocarcinoma cells.[8] The exact molecular targets and the signaling cascades involved are areas of active research.

Conclusion



2-Methyl-4-phenylthiazole, a product of the historic Hantzsch thiazole synthesis, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. While its own biological profile remains largely unexplored, its structural motif is integral to the design and synthesis of a new generation of therapeutic agents. The straightforward and high-yielding synthesis of 2-Methyl-4-phenylthiazole ensures its continued relevance as a versatile starting material for drug discovery and development. Future research will likely focus on further elucidating the structure-activity relationships of its derivatives and exploring novel therapeutic applications for this important heterocyclic compound.

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